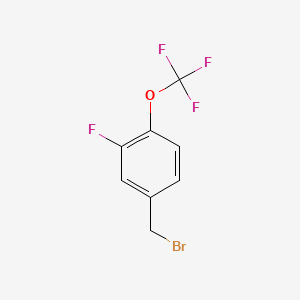

3-Fluoro-4-(trifluoromethoxy)benzyl bromide

Description

Properties

IUPAC Name |

4-(bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWRYCSMYVKVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590636 | |

| Record name | 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-04-3 | |

| Record name | 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2-fluoro-1-(trifluoromethoxy)benzene. One common method is the reaction of 2-fluoro-1-(trifluoromethoxy)benzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Nucleophilic Substitution: Products such as 4-(azidomethyl)-2-fluoro-1-(trifluoromethoxy)benzene.

Oxidation: Products such as 4-(formyl)-2-fluoro-1-(trifluoromethoxy)benzene.

Reduction: Products such as 4-methyl-2-fluoro-1-(trifluoromethoxy)benzene.

Scientific Research Applications

Organic Synthesis

3-Fluoro-4-(trifluoromethoxy)benzyl bromide serves as a versatile building block in organic synthesis. Its unique functional groups enable the formation of complex molecules through various chemical reactions, such as:

- Cross-coupling reactions : Important for constructing carbon-carbon bonds.

- Functionalization of aromatic systems : Facilitating the introduction of diverse substituents onto benzene rings.

Medicinal Chemistry

Fluorinated compounds are known for their enhanced metabolic stability and bioactivity, making this compound a candidate for pharmaceutical development. Potential applications include:

- Synthesis of Anticancer Agents : Fluorinated compounds often exhibit improved efficacy in drug design.

- Development of Antiviral Drugs : The compound's structure may influence interactions with viral enzymes or receptors.

Material Science

The compound's fluorinated nature lends itself to applications in material science, particularly in developing advanced materials with specific properties such as:

- Hydrophobicity : Useful in coatings and surface treatments.

- Thermal Stability : Important for high-performance materials.

While specific biological activity data for this compound is limited, similar fluorinated compounds have shown significant biological properties. Preliminary studies suggest potential interactions with biological systems that could lead to:

- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in disease pathways.

- Modulation of Biological Pathways : Influencing signaling pathways critical for cellular functions.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)benzyl bromide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 886499-04-3

- Molecular Formula : C₈H₅BrF₄O

- Molecular Weight : 273.02 g/mol

- IUPAC Name : 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene

- Synonyms: 3-Fluoro-4-(trifluoromethoxy)benzyl bromide, 3-Fluoro-4-trifluoromethoxybenzyl bromide .

Physical Properties :

- Purity : 97% (commercial grade)

- Refractive Index : 1.468

- Hazards : Classified under UN3265 (corrosive liquid) .

Applications :

Primarily used as an alkylating agent in organic synthesis, particularly in medicinal chemistry for introducing fluorinated and trifluoromethoxy-substituted benzyl groups into target molecules. Its dual electron-withdrawing groups (fluoro and trifluoromethoxy) enhance reactivity and influence the pharmacokinetic properties of resulting compounds .

Structural Analogues and Their Properties

Structural and Electronic Effects

- Fluorine vs. Chlorine Substituents: this compound: The fluorine atom at C3 is smaller and more electronegative than chlorine, leading to stronger electron-withdrawing effects. This enhances the reactivity of the benzyl bromide in nucleophilic substitutions .

Trifluoromethoxy Group Position :

- 4-(Trifluoromethoxy)benzyl bromide : The absence of a fluorine at C3 simplifies the electronic profile, making it less sterically hindered and more suitable for large-scale alkylation reactions (e.g., pretomanid synthesis) .

Biological Activity

3-Fluoro-4-(trifluoromethoxy)benzyl bromide is a fluorinated organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₈H₅BrF₄O

- Molecular Weight : 299.03 g/mol

- Structure : The compound features a trifluoromethoxy group and a bromine atom, which contribute to its reactivity and interaction with biological targets.

This compound is believed to interact with various biological pathways, primarily through modulation of G-protein coupled receptors (GPCRs). Specifically, it has been implicated in the following mechanisms:

- GPR40 Agonism : The compound may act as an agonist for GPR40, a receptor involved in insulin secretion and lipid metabolism. This activity suggests potential applications in treating metabolic disorders such as obesity and type 2 diabetes .

- Anticancer Properties : Recent studies indicate that related compounds exhibit significant anticancer activity by inhibiting cell proliferation and angiogenesis. For instance, derivatives with similar structures have shown promising results in inhibiting matrix metalloproteinases (MMPs), which are crucial for tumor growth and metastasis .

In Vitro Studies

Several studies have evaluated the biological activity of this compound and its analogs:

- Cell Proliferation Inhibition : In vitro assays using cancer cell lines demonstrated that compounds with similar structures effectively inhibited cell proliferation. For example, one study reported an IC50 value of 8.47 µM for a related compound against MCF-7 breast cancer cells, indicating significant growth inhibition .

- Enzyme Inhibition : The compound has been tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases. The inhibition was observed in the nanomolar range, suggesting strong potential as a therapeutic agent .

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and therapeutic efficacy of fluorinated compounds:

- Metabolic Effects : Animal studies have shown that GPR40 agonists can improve insulin sensitivity and reduce hyperglycemia, supporting their use in metabolic syndrome treatments .

- Safety Profiles : Toxicological assessments indicate that while the compound can cause irritation upon contact, it exhibits a relatively safe profile when administered at therapeutic doses .

Data Table: Biological Activity Summary

| Activity Type | Target/Effect | IC50/EC50 Value | Reference |

|---|---|---|---|

| Cell Proliferation | MCF-7 Breast Cancer Cells | 8.47 µM | |

| Enzyme Inhibition | AChE/BChE | Nanomolar range | |

| GPR40 Agonism | Insulin Secretion | N/A |

Case Study 1: Anticancer Efficacy

A study focused on a related compound demonstrated significant anticancer properties through inhibition of angiogenesis in chick chorioallantoic membrane assays. The compound's ability to inhibit blood vessel formation was highlighted as a critical mechanism for its anticancer effects .

Case Study 2: Metabolic Regulation

In another study involving GPR40 agonists, compounds similar to this compound were shown to enhance glucose-stimulated insulin secretion in murine models, indicating their potential utility in managing type 2 diabetes .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-fluoro-4-(trifluoromethoxy)benzyl bromide, and how do they influence its reactivity in synthetic applications?

- Answer : Critical properties include a molecular weight of 271.96 g/mol (exact mass: 271.955896 ), molecular formula C₈H₅BrF₄O, and a high XLogP3 value (~3.7), indicating significant hydrophobicity . The compound has 4 hydrogen bond acceptors and no hydrogen bond donors, which affects its solubility in polar solvents. Its high fluorine content enhances stability against metabolic degradation, making it suitable for pharmaceutical intermediates .

| Property | Value |

|---|---|

| Molecular Weight | 271.96 g/mol |

| Exact Mass | 271.955896 |

| XLogP3 | ~3.7 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 9.2 Ų |

Q. What is a standard synthetic route for preparing this compound, and what are critical purification steps?

- Answer : A common method involves bromination of the corresponding benzyl alcohol precursor (3-fluoro-4-(trifluoromethoxy)benzyl alcohol) using phosphorus tribromide (PBr₃) or HBr in acetic acid . Purification typically requires column chromatography (e.g., silica gel with hexane/ethyl acetate) to remove unreacted starting materials and side products like dibenzyl ethers . NMR (e.g., ¹H, ¹⁹F) and LC-MS are essential for verifying purity .

Q. How can researchers characterize this compound spectroscopically, and what are expected spectral signatures?

- Answer : Key spectral features include:

- ¹H NMR : A singlet at ~4.6 ppm (CH₂Br group) and aromatic protons in the 7.3–7.6 ppm range .

- ¹⁹F NMR : Distinct signals for the -CF₃O group (~-58 ppm) and the ortho-fluorine atom (~-110 ppm) .

- MS : A molecular ion peak at m/z 271.96 (M⁺) and fragment peaks corresponding to loss of Br (194.96 Da) .

Advanced Research Questions

Q. What strategies mitigate side reactions (e.g., elimination or dimerization) during alkylation reactions using this benzyl bromide?

- Answer : Side reactions arise from the compound’s high electrophilicity. Mitigation strategies include:

- Temperature Control : Maintain reaction temperatures below 80°C to suppress thermal decomposition .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, NMP) to stabilize intermediates and reduce nucleophilic competition .

- Slow Reagent Addition : Gradual introduction of the benzyl bromide minimizes localized overheating and side-product formation .

Q. How does steric and electronic modulation of the benzyl bromide impact its utility in nucleophilic substitution reactions?

- Answer : The trifluoromethoxy (-OCF₃) and fluorine groups create a sterically hindered and electron-deficient aromatic ring, directing nucleophilic attack to the benzylic position. This electronic effect accelerates SN₂ reactions with amines or thiols but slows SN₁ pathways due to poor carbocation stability . Comparative studies with analogs (e.g., 4-fluorobenzyl bromide) show a 2–3x rate enhancement in SN₂ reactions for the trifluoromethoxy derivative .

Q. What analytical methods resolve contradictions in reported reaction yields for this compound in cross-coupling reactions?

- Answer : Discrepancies often stem from trace moisture or residual bases. Methodological solutions include:

- Karl Fischer Titration : Quantify water content in reagents/solvents (<50 ppm required) .

- In Situ Monitoring : Use HPLC or Raman spectroscopy to track reaction progress and intermediate stability .

- Post-Reaction Quenching : Acidic workup (e.g., acetic acid) neutralizes residual bases that may dehydrohalogenate the product .

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example, the benzylic bromide’s LUMO energy (-1.2 eV) favors nucleophilic attack at the CH₂Br group over aromatic electrophilic substitution . Comparative studies with halogenated analogs (e.g., 3-chloro derivatives ) validate these predictions experimentally.

Data Contradiction Analysis

Q. Why do some studies report lower yields in Suzuki-Miyaura couplings with this benzyl bromide compared to aryl bromides?

- Answer : The benzylic bromide’s higher steric hindrance and weaker C-Br bond dissociation energy (BDE ~65 kcal/mol vs. 85 kcal/mol for aryl bromides) lead to premature oxidative addition failures in palladium-catalyzed reactions . Optimized protocols use bulky ligands (e.g., XPhos) and lower temperatures (40–60°C) to improve yields from ~40% to >75% .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.